![molecular formula C14H26N2O4 B1475757 1-(Tert-butyl) 3-ethyl 4-(methylamino)piperidine-1,3-dicarboxylate CAS No. 2097994-10-8](/img/structure/B1475757.png)
1-(Tert-butyl) 3-ethyl 4-(methylamino)piperidine-1,3-dicarboxylate
Overview
Description
“1-(Tert-butyl) 3-ethyl 4-(methylamino)piperidine-1,3-dicarboxylate” is a synthetic compound . It is also known as Taranabant, which is a novel antagonist for the cannabinoid receptor (CB1R) and exerts an anti-obesity effect by reducing food intake and body weight.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound contains a piperidine ring, which is a common feature in many pharmaceuticals . The presence of the tert-butyl group and the ethyl group indicate that this compound is likely to be lipophilic, which could influence its pharmacokinetic properties .Scientific Research Applications
Asymmetric Synthesis and Nociceptin Antagonists
The compound serves as an efficient and practical intermediate in the asymmetric synthesis of compounds that are useful for developing nociceptin antagonists. A notable method includes diastereoselective reduction and isomerization steps that are applicable for large-scale operations, yielding enantiomerically pure compounds with significant efficiency (H. Jona et al., 2009).
Synthesis of Biologically Active Benzimidazole Compounds
It has been utilized in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate for creating biologically active benzimidazole compounds. The synthesis process involves a cost-effective and simple amination, showcasing the versatility of this chemical in producing pharmacologically relevant structures (Liu Ya-hu, 2010).
New Scaffolds for Substituted Piperidines
The compound is also used in creating new scaffolds for substituted piperidines, critical in medicinal chemistry for drug development. This involves regioselective ring-opening and conversion of terminal alkynes into triazoles, demonstrating its utility in synthesizing diverse molecular architectures (Rianne A. G. Harmsen et al., 2011).
Molecular Structure Analysis
In addition, its derivatives have been synthesized and analyzed for their crystal and molecular structure, contributing to the field of crystallography and material science. Such studies offer insights into the molecular arrangements and properties of materials based on piperidine-carboxylate structures (C. Mamat et al., 2012).
Biological Evaluations
Research has extended to the synthesis, characterization, and biological evaluation of its derivatives, including antibacterial and antifungal activities. These studies highlight its potential in developing new therapeutic agents, with detailed analyses of their structural, thermal, and spectroscopic properties (B. Kulkarni et al., 2016).
Mechanism of Action
Action Environment
The action, efficacy, and stability of Taranabant can be influenced by various environmental factors. For instance, factors such as temperature and light could potentially affect the stability of the compound . Additionally, individual patient factors, including age, sex, genetic factors, and overall health status, can influence the drug’s efficacy and safety profile.
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(methylamino)piperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-6-19-12(17)10-9-16(8-7-11(10)15-5)13(18)20-14(2,3)4/h10-11,15H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWZRMQZIQLBTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1NC)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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